molecular formula C22H27N3O6S B2766675 N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 874804-55-4

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Cat. No. B2766675
CAS RN: 874804-55-4
M. Wt: 461.53
InChI Key: FCWGLYIXCMMSLJ-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications

Oxazolidinone Antibacterial Agents

Oxazolidinones are a relatively new class of antimicrobial agents with a unique mechanism for inhibiting bacterial protein synthesis. Studies on novel oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds have shown bacteriostatic effects against staphylococci and enterococci, and bactericidal effects against streptococci, without rapid resistance development, indicating their potential as therapeutic agents in treating bacterial infections (Zurenko et al., 1996).

Synthesis and Stereochemistry

Research on N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones has explored the synthesis of these compounds through condensation processes and their reactions with allyltrimethylsilane. The stereochemistry of these reactions has been a focal point, revealing insights into the formation of homoallylamines and the influence of Lewis acid complexation on stereochemical outcomes. These studies provide a foundation for developing novel synthetic routes and understanding the stereochemical aspects of oxazolidinone derivatives (Marcantoni et al., 2002).

Antimicrobial and Herbicidal Activities

Further research into oxazolidinone derivatives has highlighted their potential beyond antibacterial applications, including antifungal and herbicidal activities. Compounds incorporating oxazolidinone structures have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as their herbicidal potential against specific plant pathogens. This demonstrates the versatility of oxazolidinone derivatives in different areas of agricultural and pharmaceutical research (Babu et al., 2012).

Monoamine Oxidase Inhibitors

Oxazolidinone compounds have also been investigated for their potential as monoamine oxidase (MAO) inhibitors, with implications for treating neurological disorders. Studies on compounds like 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate (MD 780236) have provided insights into the mechanism of MAO inhibition, demonstrating the therapeutic potential of oxazolidinone derivatives in addressing conditions related to MAO activity (Tipton et al., 1983).

properties

IUPAC Name

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-16-14-18(8-9-19(16)30-2)32(28,29)25-12-13-31-20(25)15-24-22(27)21(26)23-11-10-17-6-4-3-5-7-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWGLYIXCMMSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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